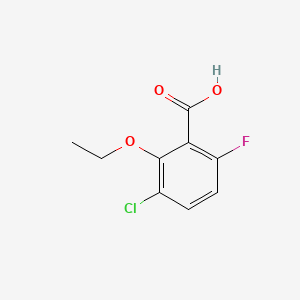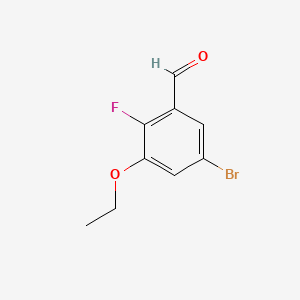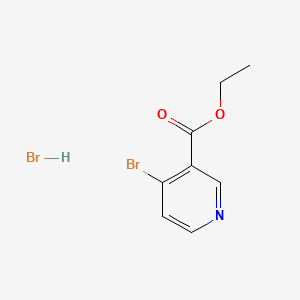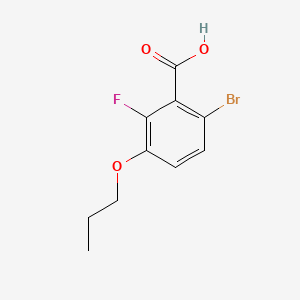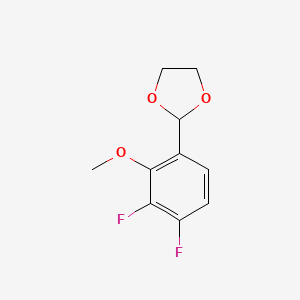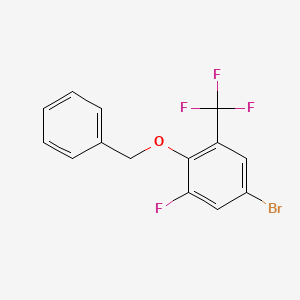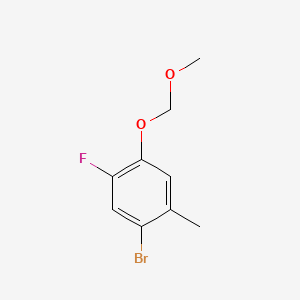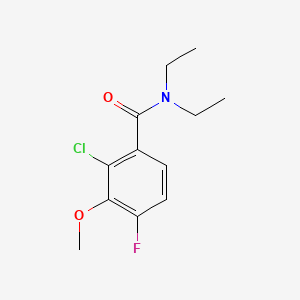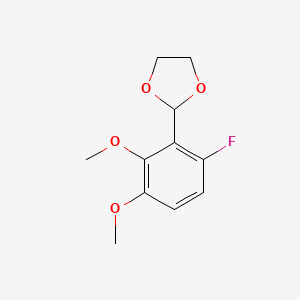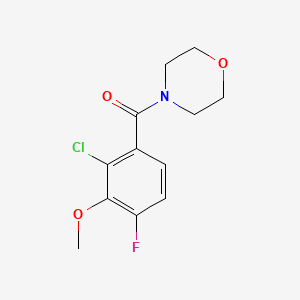
(2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone” is a chemical compound with the CAS Number: 2586127-26-4 . It has a molecular weight of 273.69 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13ClFNO3/c1-17-11-9(14)3-2-8(10(11)13)12(16)15-4-6-18-7-5-15/h2-3H,4-7H2,1H3 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 273.69 . The InChI code provides further information about its chemical structure .Wissenschaftliche Forschungsanwendungen
(2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone has been used in a number of scientific research applications, including as a substrate for enzyme-catalyzed reactions, as a ligand for metal complexes, and as a building block for the synthesis of other organic compounds. It has also been used as a model compound to study the properties of other morpholine-containing molecules.
Wirkmechanismus
The mechanism of action of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone is not fully understood, but it is believed to involve the formation of a covalent bond between the chloro and fluoro substituents on the phenyl ring and the morpholine nitrogen. This bond is then broken by a nucleophilic attack of the morpholine nitrogen on the chloro and fluoro substituents, resulting in the formation of an amine and an aryl cation. The aryl cation is then attacked by a nucleophile, such as water or an alcohol, resulting in the formation of the final product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. In addition, this compound has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins and other inflammatory molecules.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and its unique structure and properties make it an ideal target for scientific research. However, it is important to note that this compound is a highly reactive compound and should be handled with caution. In addition, it is not soluble in water, so it must be dissolved in an organic solvent prior to use.
Zukünftige Richtungen
The potential applications of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone are numerous and varied. Further research is needed to explore its potential as a therapeutic agent, as a substrate for enzyme-catalyzed reactions, as a ligand for metal complexes, and as a building block for the synthesis of other organic compounds. In addition, further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Finally, further research is needed to explore the potential of this compound as a tool for drug discovery and development.
Synthesemethoden
(2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone can be synthesized by a number of methods, including the reaction of 2-chloro-4-fluoro-3-methoxyphenyl bromide with morpholine in the presence of a base such as sodium hydroxide. The reaction proceeds in two steps, first forming the intermediate 2-chloro-4-fluoro-3-methoxyphenylmorpholine and then reacting this with the morpholine to form the final product. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product can be purified by recrystallization.
Eigenschaften
IUPAC Name |
(2-chloro-4-fluoro-3-methoxyphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO3/c1-17-11-9(14)3-2-8(10(11)13)12(16)15-4-6-18-7-5-15/h2-3H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSYRXXOFDAGNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)C(=O)N2CCOCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



